molecular formula C13H14N4O B3060868 2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline CAS No. 936940-76-0

2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline

Cat. No. B3060868
CAS RN: 936940-76-0
M. Wt: 242.28
InChI Key: WFAZWNKWTXGYMO-UHFFFAOYSA-N
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Description

“2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline” is a chemical compound with the CAS Number: 936940-76-0 . It has a molecular weight of 242.28 and its IUPAC name is 2-hydrazino-5,6-dihydrobenzo[h]quinazolin-8-yl methyl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N4O/c1-18-10-4-5-11-8(6-10)2-3-9-7-15-13(17-14)16-12(9)11/h4-7H,2-3,14H2,1H3,(H,15,16,17) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Medicinal Applications

Synthetic Routes and Analgesic Activities : The synthesis of novel quinazolinone derivatives, including those derived from 2-hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline, has been explored for their potential analgesic and anti-inflammatory activities. For instance, Alagarsamy et al. (2011) detailed the synthesis of various substituted amino-quinazolin-4(3H)-ones, revealing compounds with significant analgesic and anti-inflammatory properties, comparable to diclofenac sodium, yet with milder ulcerogenic potential (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Raja Solomon, 2011).

Antimicrobial and Antitubercular Potential : The compound's derivatives have been evaluated for their antimicrobial efficacy. Gupta and Chaudhary (2012) synthesized thiazolo and thiazino benzo[h]quinazolines, demonstrating promising antimicrobial activities, which underscore the potential of these derivatives in addressing infectious diseases (Gupta & Chaudhary, 2012). Moreover, Maurya et al. (2013) reported on substituted benzo[h]quinazolines with significant anti-tubercular activity, highlighting the therapeutic potential against Mycobacterium tuberculosis (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013).

Anti-inflammatory and Antinociceptive Activities : Research by Selvam and Palanirajan (2010) on substituted hydrazino thiazoloquinazolines derived from the parent compound illustrated potent anti-inflammatory and antinociceptive effects, providing a basis for the development of new therapeutic agents (Selvam & Palanirajan, 2010).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . For detailed safety and hazard information, it is recommended to refer to the MSDS .

properties

IUPAC Name

(8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-18-10-4-5-11-8(6-10)2-3-9-7-15-13(17-14)16-12(9)11/h4-7H,2-3,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAZWNKWTXGYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC(=NC=C3CC2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213532
Record name 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline

CAS RN

936940-76-0
Record name 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-5,6-dihydro-8-methoxybenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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